

# Application Notes and Protocols: Quantification of Strontium Succinate Release from Biomaterials

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## Compound of Interest

Compound Name: *Strontium succinate*

Cat. No.: *B1245921*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Strontium has been identified as a promising therapeutic ion in bone tissue engineering due to its dual anabolic and anti-catabolic effects on bone metabolism. It has been shown to stimulate bone formation by osteoblasts while simultaneously inhibiting bone resorption by osteoclasts. [1][2][3] Succinate, a key intermediate in the Krebs cycle, has also emerged as a signaling molecule that can influence cellular processes, including those involved in bone remodeling. The combination of strontium and succinate in a single compound, **strontium succinate**, offers a novel approach for localized delivery to bone defect sites to promote regeneration. Biomaterials functionalized with **strontium succinate** are designed to provide a sustained release of these bioactive agents directly to the target tissue, maximizing their therapeutic effect while minimizing systemic exposure. [4][5]

Accurate quantification of the release of both strontium and succinate ions from these biomaterials is critical for understanding their release kinetics, optimizing material properties, and predicting their in vivo performance. This document provides detailed protocols for the in vitro quantification of strontium and succinate release from biomaterials, along with information on the relevant cellular signaling pathways.

## Experimental Protocols

## Protocol 1: In Vitro Release Study of Strontium Succinate

This protocol describes a typical in vitro release study to measure the cumulative release of strontium and succinate ions from a biomaterial over time.

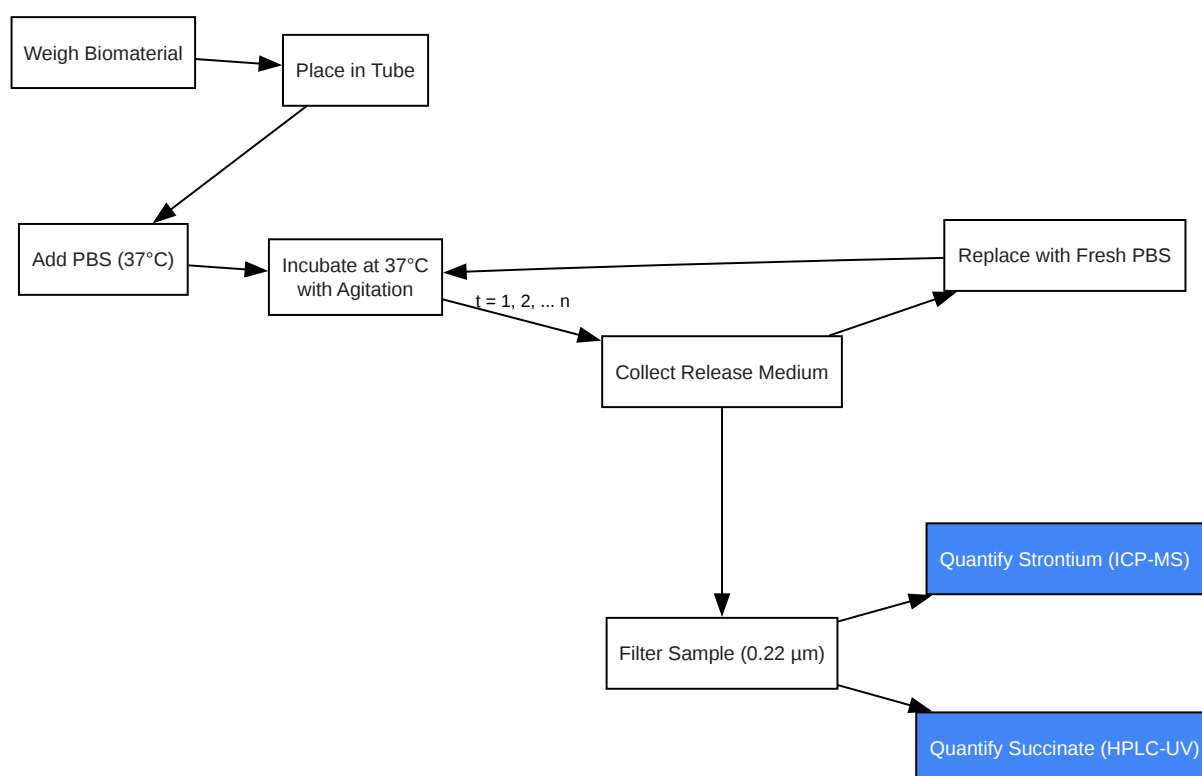
Materials:

- **Strontium succinate**-loaded biomaterial (e.g., scaffold, hydrogel, cement)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 0.1 M Hydrochloric acid (HCl)
- Deionized (DI) water
- 50 mL polypropylene centrifuge tubes
- Orbital shaker or incubator with shaking capabilities (set to 37°C)
- 0.22 µm syringe filters
- Pipettes and pipette tips

Procedure:

- Accurately weigh the **strontium succinate**-loaded biomaterial samples (n=3 per time point) and place each sample into a 50 mL polypropylene centrifuge tube.
- Add a defined volume of pre-warmed (37°C) PBS (pH 7.4) to each tube, ensuring the biomaterial is fully submerged. A common ratio is 10 mg of biomaterial per 1 mL of PBS.
- Place the tubes in an orbital shaker set at 37°C and a gentle agitation (e.g., 50 rpm) to ensure adequate mixing without causing mechanical degradation of the biomaterial.
- At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and weekly thereafter for long-term studies), remove the tubes from the shaker.

- Carefully collect the entire release medium (supernatant) from each tube and transfer it to a clean, labeled tube.
- Replace the collected medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
- Filter the collected release medium through a 0.22  $\mu\text{m}$  syringe filter to remove any particulate matter.
- The filtered samples are now ready for the quantification of strontium and succinate as described in Protocols 2 and 3, respectively.



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Caption: Experimental workflow for in vitro release study.

## Protocol 2: Quantification of Strontium by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the quantification of elemental strontium.<sup>[6][7][8]</sup>

### Materials:

- Filtered release samples from Protocol 1
- 2% Nitric Acid (HNO<sub>3</sub>) in DI water (trace metal grade)
- Strontium standard solutions (e.g., 0, 1, 5, 10, 50, 100 ng/mL)
- Internal standard (e.g., Yttrium)
- ICP-MS instrument

### Procedure:

- **Sample Preparation:** Dilute the filtered release samples with 2% HNO<sub>3</sub> to bring the strontium concentration within the linear range of the calibration curve. A dilution factor of 1:100 is a good starting point. Add the internal standard to all samples and standards to correct for instrumental drift.
- **Calibration:** Prepare a series of strontium standard solutions of known concentrations in 2% HNO<sub>3</sub>.
- **ICP-MS Analysis:** Aspirate the prepared samples and standards into the ICP-MS. Monitor the signal for the most abundant strontium isotope (<sup>88</sup>Sr).
- **Data Analysis:** Generate a calibration curve by plotting the signal intensity against the concentration of the strontium standards. Use the calibration curve to determine the concentration of strontium in the release samples. Calculate the cumulative amount of strontium released at each time point, taking into account the dilution factor and the total volume of the release medium.

## Protocol 3: Quantification of Succinate by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a reliable method for the quantification of succinate in aqueous solutions.<sup>[9][10]</sup>

### Materials:

- Filtered release samples from Protocol 1
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile phase: 20 mM Potassium Phosphate Monobasic (KH<sub>2</sub>PO<sub>4</sub>) adjusted to pH 2.5 with phosphoric acid
- Acetonitrile (HPLC grade)
- Succinic acid standard solutions (e.g., 0, 5, 10, 25, 50, 100 µg/mL)

### Procedure:

- Sample Preparation: The filtered release samples can typically be directly injected into the HPLC system. If the concentration is expected to be high, dilute the samples with the mobile phase.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column
  - Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM KH<sub>2</sub>PO<sub>4</sub> (pH 2.5) and acetonitrile.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30°C
  - Detection Wavelength: 210 nm

- Injection Volume: 20  $\mu$ L
- Calibration: Prepare a series of succinic acid standard solutions of known concentrations in the mobile phase.
- HPLC Analysis: Inject the prepared samples and standards into the HPLC system.
- Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the succinic acid standards. Use the calibration curve to determine the concentration of succinate in the release samples. Calculate the cumulative amount of succinate released at each time point, taking into account any dilution and the total volume of the release medium.

## Data Presentation

The quantitative data from the release studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cumulative Release of Strontium from a Biomaterial

Time (hours)	Strontium Concentration in Eluate ( $\mu$ g/mL)	Cumulative Strontium Released ( $\mu$ g)	Cumulative Strontium Release (%)
1	15.2 $\pm$ 1.8	152 $\pm$ 18	7.6 $\pm$ 0.9
4	35.8 $\pm$ 3.5	358 $\pm$ 35	17.9 $\pm$ 1.8
8	58.1 $\pm$ 5.2	581 $\pm$ 52	29.1 $\pm$ 2.6
24	110.5 $\pm$ 9.8	1105 $\pm$ 98	55.3 $\pm$ 4.9
48	145.3 $\pm$ 12.1	1453 $\pm$ 121	72.7 $\pm$ 6.1
72	168.9 $\pm$ 14.5	1689 $\pm$ 145	84.5 $\pm$ 7.3

Data are presented as mean  $\pm$  standard deviation (n=3). The total strontium loading in the biomaterial was assumed to be 2000  $\mu$ g for percentage calculation.

Table 2: Hypothetical Cumulative Release of Succinate from a Biomaterial

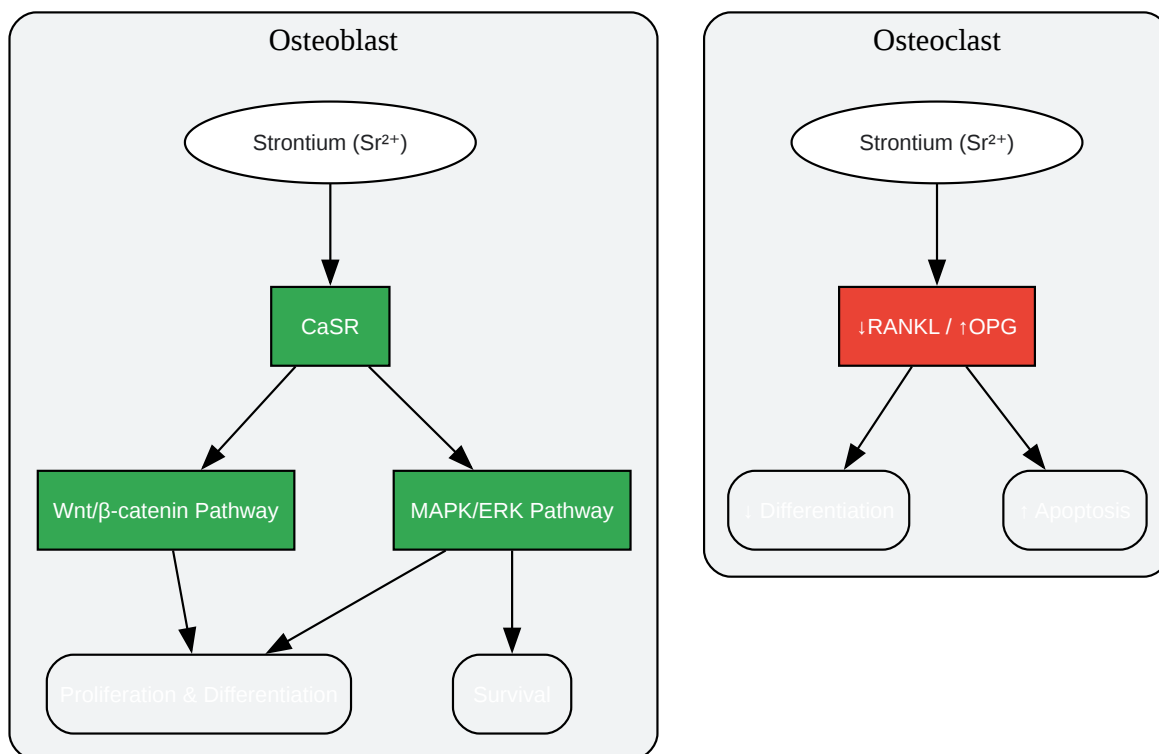
Time (hours)	Succinate Concentration in Eluate (µg/mL)	Cumulative Succinate Released (µg)	Cumulative Succinate Release (%)
1	25.5 ± 2.1	255 ± 21	8.5 ± 0.7
4	60.1 ± 5.3	601 ± 53	20.0 ± 1.8
8	97.2 ± 8.7	972 ± 87	32.4 ± 2.9
24	185.0 ± 15.6	1850 ± 156	61.7 ± 5.2
48	243.1 ± 20.2	2431 ± 202	81.0 ± 6.7
72	282.5 ± 23.9	2825 ± 239	94.2 ± 8.0

Data are presented as mean ± standard deviation (n=3). The total succinate loading in the biomaterial was assumed to be 3000 µg for percentage calculation.

## Cellular Signaling Pathways

### Strontium Signaling in Bone Cells

Strontium influences both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) through various signaling pathways. A key mechanism is the activation of the Calcium-Sensing Receptor (CaSR).[11] In osteoblasts, this can lead to the activation of the Wnt/β-catenin and MAPK/ERK pathways, promoting cell proliferation, differentiation, and survival.[1] [12] In osteoclasts, strontium can suppress differentiation and induce apoptosis, partly by modulating the RANKL/OPG signaling axis.[11]

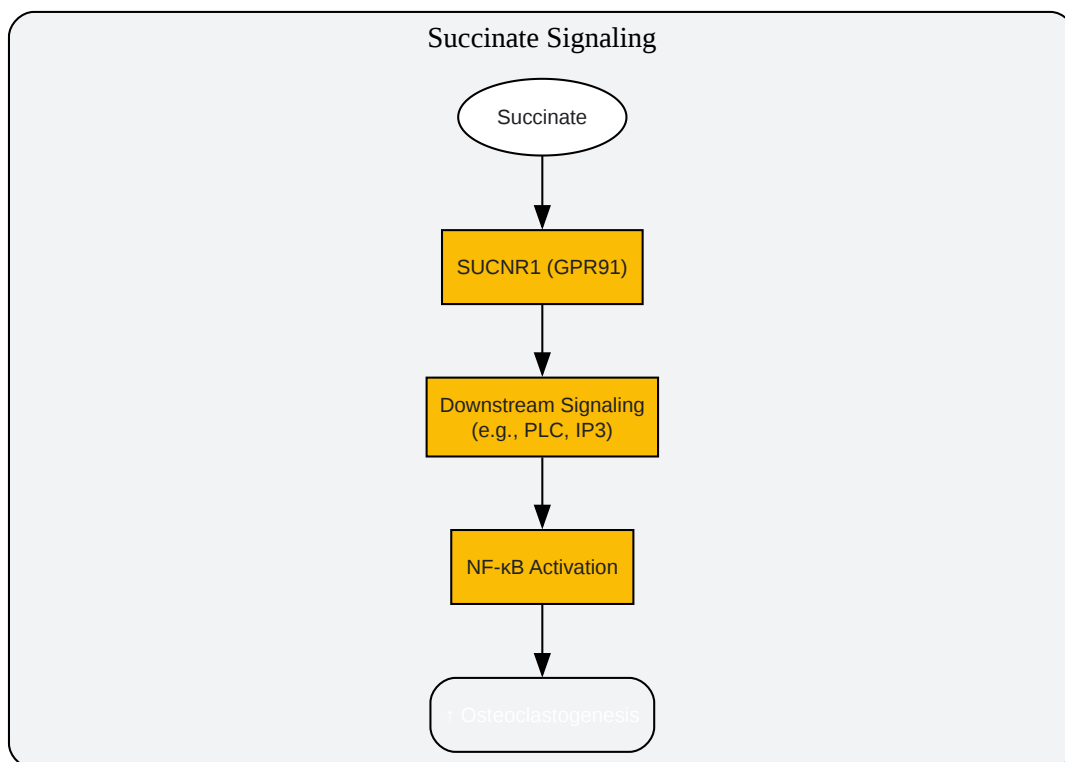


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Caption: Strontium signaling in bone cells.

## Succinate Signaling in Osteoclasts

Extracellular succinate can act as a signaling molecule by binding to its specific G-protein coupled receptor, SUCNR1 (also known as GPR91), which is expressed on osteoclast precursors. This interaction can promote osteoclast differentiation and bone resorption, particularly in inflammatory or pathological conditions.



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Caption: Succinate signaling in osteoclast precursors.

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